molecular formula C10H10O4 B8053640 5-Hydroxy-3-methoxycinnamic acid CAS No. 22244-00-4

5-Hydroxy-3-methoxycinnamic acid

Cat. No.: B8053640
CAS No.: 22244-00-4
M. Wt: 194.18 g/mol
InChI Key: VUPCHIRIDPAYAQ-NSCUHMNNSA-N
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Description

5-Hydroxy-3-methoxycinnamic acid, also known as ferulic acid, is a phenolic compound widely found in plant cell walls. It is a derivative of cinnamic acid and is known for its potent antioxidant properties. This compound is prevalent in cereals, vegetables, fruits, and certain Chinese herbal medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-3-methoxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with methanol, followed by oxidation . Another method includes the biosynthesis using metabolically engineered Escherichia coli, where genes encoding specific enzymes are introduced to produce the compound from L-tyrosine .

Industrial Production Methods: Industrial production often involves the extraction of this compound from plant materials rich in this compound, such as wheat and rice bran. The extraction process typically includes alkaline hydrolysis or esterase treatment .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-3-methoxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

5-Hydroxy-3-methoxycinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 5-Hydroxy-3-methoxycinnamic acid is its ability to form a resonant-stable phenoxy radical, which explains its potent antioxidant potential. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage. This compound also modulates various signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

    Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

    p-Coumaric Acid: Shares structural similarities and is also found in plant cell walls.

    Sinapic Acid: Known for its antioxidant and anti-inflammatory effects.

Uniqueness: 5-Hydroxy-3-methoxycinnamic acid stands out due to its higher abundance in nature and its extensive use in various industries. Its potent antioxidant properties and ability to form stable radicals make it particularly valuable in medical and cosmetic applications .

Properties

IUPAC Name

(E)-3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPCHIRIDPAYAQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6997-33-7
Record name 3-Hydroxy-5-methoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006997337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-HYDROXY-5-METHOXYCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7RDP8NGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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